
3-Bromo-5-(2-fluoropropan-2-yl)benzoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Bromo-5-(2-fluoropropan-2-yl)benzoic acid is an organic compound with the molecular formula C10H10BrFO2. It is a derivative of benzoic acid, where the benzene ring is substituted with a bromine atom at the 3-position and a 2-fluoropropan-2-yl group at the 5-position. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-5-(2-fluoropropan-2-yl)benzoic acid can be achieved through several methods. One common approach involves the bromination of 5-(2-fluoropropan-2-yl)benzoic acid using bromine or a brominating agent such as N-bromosuccinimide (NBS) under controlled conditions. The reaction typically takes place in an organic solvent like dichloromethane at room temperature.
Industrial Production Methods
In an industrial setting, the production of this compound may involve a multi-step process starting from readily available raw materials. The process includes steps such as halogenation, esterification, and hydrolysis. The scalability of the process is crucial for industrial applications, ensuring high yield and cost-effectiveness.
Análisis De Reacciones Químicas
Types of Reactions
3-Bromo-5-(2-fluoropropan-2-yl)benzoic acid undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles in substitution reactions.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the substituents.
Coupling Reactions: It can be used in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Nucleophiles: For substitution reactions, common nucleophiles include amines, thiols, and alkoxides.
Oxidizing Agents: Oxidation reactions may involve agents like potassium permanganate or chromium trioxide.
Catalysts: Palladium catalysts are often used in coupling reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzoic acids, while coupling reactions can produce biaryl compounds.
Aplicaciones Científicas De Investigación
3-Bromo-5-(2-fluoropropan-2-yl)benzoic acid has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the synthesis of complex molecules.
Biology: The compound can be used in the development of biologically active molecules, including potential pharmaceuticals.
Medicine: Research into its derivatives may lead to the discovery of new drugs with therapeutic properties.
Industry: It is used in the production of agrochemicals, dyes, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 3-Bromo-5-(2-fluoropropan-2-yl)benzoic acid depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The pathways involved can include inhibition or activation of specific biochemical processes, leading to the desired therapeutic or biological effect.
Comparación Con Compuestos Similares
Similar Compounds
3-Bromo-5-fluorobenzoic acid: Similar in structure but lacks the 2-fluoropropan-2-yl group.
2-Bromo-5-fluorobenzoic acid: Another similar compound with different substitution patterns.
3-Bromo-5-nitrobenzoic acid: Contains a nitro group instead of the 2-fluoropropan-2-yl group.
Uniqueness
3-Bromo-5-(2-fluoropropan-2-yl)benzoic acid is unique due to the presence of both bromine and fluorine substituents, which impart distinct chemical properties. The 2-fluoropropan-2-yl group adds steric and electronic effects that influence the compound’s reactivity and interactions in various applications.
Propiedades
Fórmula molecular |
C10H10BrFO2 |
|---|---|
Peso molecular |
261.09 g/mol |
Nombre IUPAC |
3-bromo-5-(2-fluoropropan-2-yl)benzoic acid |
InChI |
InChI=1S/C10H10BrFO2/c1-10(2,12)7-3-6(9(13)14)4-8(11)5-7/h3-5H,1-2H3,(H,13,14) |
Clave InChI |
XLDVTTUNNBVDOA-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C1=CC(=CC(=C1)C(=O)O)Br)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



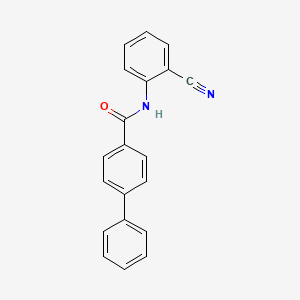

![N-(5,6,7,8-Tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-yl)methionine](/img/structure/B14910703.png)
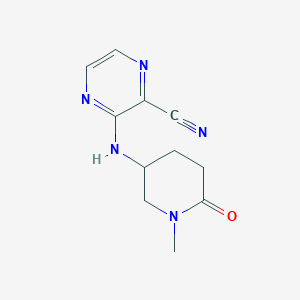
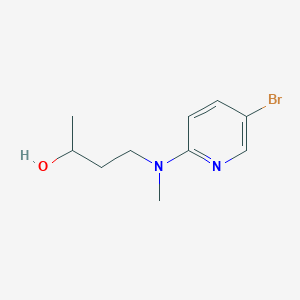

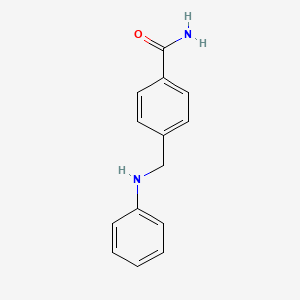
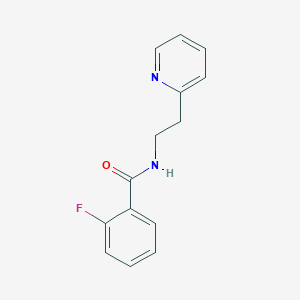
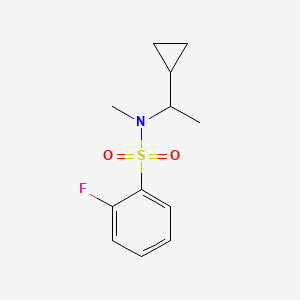

![[2-[2,6-bis[4-(trifluoromethyl)phenyl]phenyl]phenyl]-dicyclohexylphosphane](/img/structure/B14910760.png)


